5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H5F3IN3 and a molecular weight of 303.02 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity . The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, making this compound valuable in drug design .
Properties
Molecular Formula |
C6H5F3IN3 |
---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(6(7,8)9)13-5(11)12-2/h1H3,(H2,11,12,13) |
InChI Key |
SZRKNXCODQVNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)I |
Origin of Product |
United States |
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